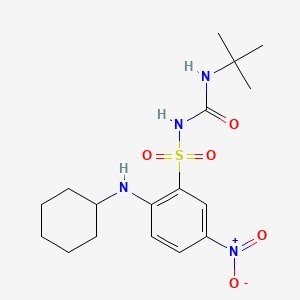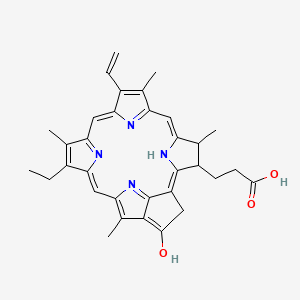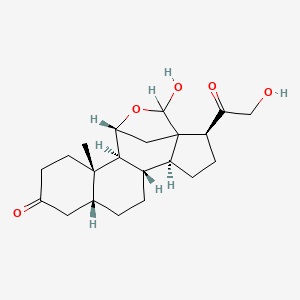
1-(3-硝基苯基)-2,5-二甲基-1H-吡咯-3-基)-2-氯乙酮
描述
2-Chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one is an organic compound that has been studied extensively due to its potential applications in a variety of scientific and medical fields. It is a member of the pyrrolidine family and belongs to the class of compounds known as nitrophenyl chloroacetates. This compound has been used in a number of scientific studies, including those focused on the synthesis of novel compounds and their applications in the field of biochemistry.
科学研究应用
蛋白质组学研究
该化合物被用于蛋白质组学研究,它是一种专业产品 。其分子结构允许研究蛋白质相互作用和功能。研究人员可以使用该化合物来研究蛋白质表达、修饰以及蛋白质在生物系统中复杂的相互作用。
杂环合成
在有机化学中,它用于合成苯并喹啉类杂环 。这些杂环由于其广泛的生物活性而在新药开发中至关重要。该化合物作为一种合成砌块,与各种试剂反应生成三唑硫酮、咪唑啉酮、噻唑烷酮和噻唑衍生物,这些衍生物以其强大的抗氧化性能而闻名。
抗氧化活性筛选
从该化合物获得的衍生物被筛选其抗氧化活性 。抗氧化剂对于对抗生物体内的氧化应激至关重要,氧化应激会导致慢性疾病。特别是噻唑和三唑硫酮衍生物,已显示出强大的抗氧化能力。
药物化学
在药物化学中,该化合物的衍生物表现出一系列生物活性,包括抗菌、抗真菌和抗炎特性 。这使其成为设计和合成具有潜在治疗应用的新药的宝贵资产。
材料科学
该化合物在材料科学中也具有相关性,它可以用来创造具有所需性能的新材料 。其衍生物可以掺入聚合物或涂层中以增强材料性能,例如提高抗降解性或改善机械强度。
生物技术应用
最后,在生物技术中,该化合物是蛋白质组学研究中的关键试剂,有助于研究对理解生物过程和开发生物技术应用至关重要的蛋白质和酶 .
属性
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-9-6-13(14(18)8-15)10(2)16(9)11-4-3-5-12(7-11)17(19)20/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZASFMCZPUFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide](/img/structure/B1226233.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1226236.png)

![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,12,14,17-pentol](/img/structure/B1226238.png)
![8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol](/img/structure/B1226241.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1226244.png)


![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide](/img/structure/B1226250.png)




